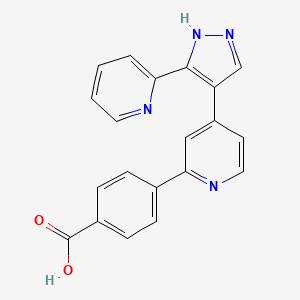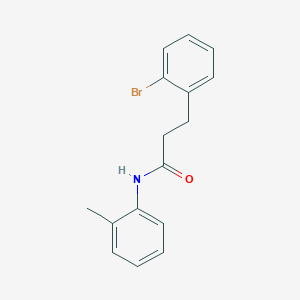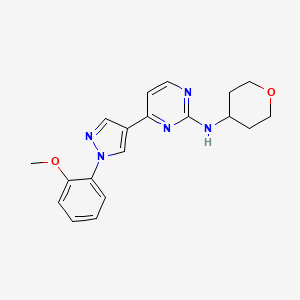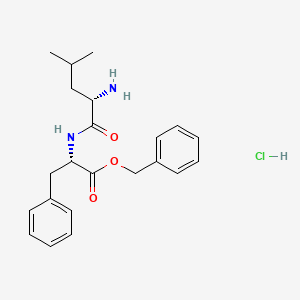![molecular formula C14H18ClN3O2S B11830183 Tert-butyl({7'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)amine](/img/structure/B11830183.png)
Tert-butyl({7'-chloro-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{7'-クロロ-1',2'-ジヒドロスピロ[シクロプロパン-1,3'-インドール]-2'-イリデン}スルファモイル)アミン tert-ブチルは、スピロ環状構造を特徴とする複雑な有機化合物です。この化合物は、シクロプロパン環がインドール部分に融合し、スルファモイル基が結合しているという独特な組み合わせで注目されています。これらの官能基の存在により、有機合成、医薬品化学、材料科学など、さまざまな分野の研究対象として興味深いものとなっています。
準備方法
合成経路と反応条件
{7'-クロロ-1',2'-ジヒドロスピロ[シクロプロパン-1,3'-インドール]-2'-イリデン}スルファモイル)アミン tert-ブチルの合成は、通常、複数のステップを必要とします。一般的なアプローチの1つは、インドール誘導体の調製から始まり、その後、スピロ環状構造を形成するためにシクロプロパン化が行われます。
インドール誘導体の調製: インドール誘導体は、フィッシャーインドール合成を用いて合成できます。この合成では、フェニルヒドラジンとアルデヒドまたはケトンを酸触媒の存在下で反応させます。
シクロプロパン化: 次に、インドール誘導体をジアゾメタンなどのシクロプロパン化剤と、ロジウム酢酸などの触媒の存在下で処理して、スピロ環状構造を形成します。
工業的生産方法
この化合物の工業的生産には、同様の合成経路が採用される場合がありますが、大規模生産向けに最適化されています。これには、反応条件と収率をより適切に制御するための連続フローリアクターの使用、コストと環境への影響を最小限に抑えるためのより効率的な触媒と試薬の使用が含まれます。
化学反応の分析
反応の種類
{7'-クロロ-1',2'-ジヒドロスピロ[シクロプロパン-1,3'-インドール]-2'-イリデン}スルファモイル)アミン tert-ブチルは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を用いて酸化して、対応する酸化物を生成することができます。
還元: 還元反応は、水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤を用いて行うことができ、還元された誘導体が得られます。
置換: この化合物は、特にクロロ基で、アミンやチオールなどの求核剤を用いて求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 酸性または中性条件下での過マンガン酸カリウム。
還元: 乾燥エーテル中での水素化アルミニウムリチウム。
置換: 水酸化ナトリウムなどの塩基の存在下でのアミンなどの求核剤。
主な生成物
酸化: 対応する酸化物またはヒドロキシル化された誘導体。
還元: 官能基が水素化された化合物の還元形。
置換: クロロ基を置き換えた新しい官能基を持つ置換誘導体。
科学的研究の応用
{7'-クロロ-1',2'-ジヒドロスピロ[シクロプロパン-1,3'-インドール]-2'-イリデン}スルファモイル)アミン tert-ブチルは、科学研究でいくつかの用途があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性など、潜在的な生物活性を研究されています。
医学: 新規医薬品の開発における医薬品中間体としての可能性を調査されています。
産業: ポリマーやコーティングなど、独自の特性を持つ新素材の開発に利用されています。
作用機序
{7'-クロロ-1',2'-ジヒドロスピロ[シクロプロパン-1,3'-インドール]-2'-イリデン}スルファモイル)アミン tert-ブチルの作用機序には、特定の分子標的との相互作用が含まれます。インドール部分は、さまざまな酵素や受容体と相互作用し、その活性を阻害する可能性があります。スルファモイル基は、生物学的分子と強い水素結合を形成することもでき、化合物の結合親和性と特異性を高めます。
類似化合物の比較
類似化合物
tert-ブチル 7-クロロ-3,4-ジヒドロスピロ[ベンゾ[b]アゼピン-5,1'-シクロプロパン]-1(2H)-カルボン酸: 類似のスピロ環状構造ですが、官能基が異なります。
インドール誘導体: インドール部分を有しますが、スピロ環状構造またはスルファモイル基を欠いている化合物。
独自性
{7'-クロロ-1',2'-ジヒドロスピロ[シクロプロパン-1,3'-インドール]-2'-イリデン}スルファモイル)アミン tert-ブチルは、スピロ環状構造、インドール部分、スルファモイル基が組み合わされている点でユニークです。このユニークな組み合わせにより、独特の化学的および生物学的特性が与えられ、さまざまな分野の研究開発に役立つ化合物となっています。
類似化合物との比較
Similar Compounds
Tert-butyl 7-chloro-3,4-dihydrospiro[benzo[b]azepine-5,1’-cyclopropane]-1(2H)-carboxylate: Similar spirocyclic structure but with different functional groups.
Indole derivatives: Compounds with the indole moiety but lacking the spirocyclic structure or sulfamoyl group.
Uniqueness
Tert-butyl({7’-chloro-1’,2’-dihydrospiro[cyclopropane-1,3’-indol]-2’-ylidene}sulfamoyl)amine is unique due to its combination of a spirocyclic structure, indole moiety, and sulfamoyl group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
特性
分子式 |
C14H18ClN3O2S |
|---|---|
分子量 |
327.8 g/mol |
IUPAC名 |
2-(tert-butylsulfamoylimino)-7-chlorospiro[1H-indole-3,1'-cyclopropane] |
InChI |
InChI=1S/C14H18ClN3O2S/c1-13(2,3)18-21(19,20)17-12-14(7-8-14)9-5-4-6-10(15)11(9)16-12/h4-6,18H,7-8H2,1-3H3,(H,16,17) |
InChIキー |
UOQFJHBKMCNGHC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)NS(=O)(=O)N=C1C2(CC2)C3=C(N1)C(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


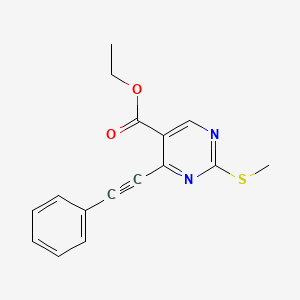
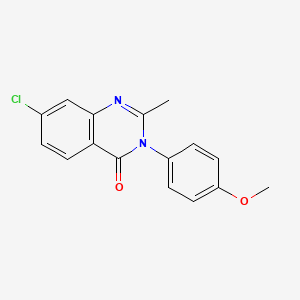

![Indeno[2,1-b]pyran, 4-butyl-2-phenyl-](/img/structure/B11830128.png)
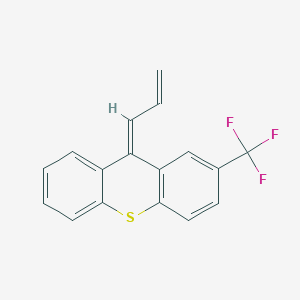

![9-Bromo-6-phenyl-6H-benzofuro[2,3-b]indole](/img/structure/B11830133.png)
